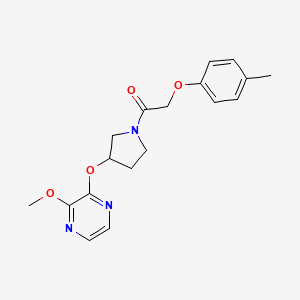

1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone

Description

The compound 1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone features a pyrrolidinyl scaffold substituted with a methoxypyrazine moiety via an ether linkage and a p-tolyloxy ethanone group. This structure combines three key pharmacophoric elements:

- Methoxypyrazine: A heteroaromatic system with electron-donating methoxy groups, influencing electronic properties and binding interactions.

- p-Tolyloxy ethanone: A lipophilic aryl ether linked to a ketone, which may improve membrane permeability .

Properties

IUPAC Name |

1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-2-(4-methylphenoxy)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-13-3-5-14(6-4-13)24-12-16(22)21-10-7-15(11-21)25-18-17(23-2)19-8-9-20-18/h3-6,8-9,15H,7,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGYKTKQQVZNOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)N2CCC(C2)OC3=NC=CN=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone typically involves multi-step organic reactions. The starting materials might include 3-methoxypyrazine, pyrrolidine, and p-tolyl ether. The synthetic route could involve:

Formation of the pyrrolidine derivative: This step might involve the reaction of pyrrolidine with an appropriate halide or ester to introduce the desired substituents.

Coupling reactions: The pyrrolidine derivative could then be coupled with 3-methoxypyrazine using a suitable coupling reagent such as EDCI or DCC.

Ether formation: The final step might involve the formation of the ether linkage between the pyrrolidine-pyrazine intermediate and p-tolyl ether under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone can undergo various chemical reactions, including:

Oxidation: The methoxy group could be oxidized to a hydroxyl or carbonyl group under strong oxidizing conditions.

Reduction: The carbonyl group in the ethanone moiety could be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.

Substitution: The aromatic rings could undergo electrophilic or nucleophilic substitution reactions depending on the conditions and reagents used.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, or H2O2 under acidic or basic conditions.

Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

Substitution: Halogens, nitrating agents, or sulfonating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Research indicates that compounds containing pyrazine moieties often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole, closely related to methoxypyrazine structures, demonstrate notable antioxidant and antimicrobial activities against various pathogens .

Case Study: Antimicrobial Efficacy

A series of pyrazole derivatives were tested for their effectiveness against common bacterial strains. Results indicated that specific substitutions on the pyrazine ring enhanced antibacterial activity, suggesting that 1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone could be developed into a potent antimicrobial agent.

Enzyme Inhibition Studies

The compound may interact with various biological molecules, including proteins and nucleic acids, making it a candidate for enzyme inhibition studies. Such interactions could lead to the development of therapeutic agents targeting specific diseases.

Case Study: Enzyme Interaction

In vitro studies have shown that similar compounds can inhibit enzymes involved in metabolic pathways associated with cancer proliferation. This suggests that this compound could be investigated for its potential as an anticancer agent.

Material Science Applications

The structural characteristics of this compound also make it suitable for applications in materials science. Specifically, its ability to form stable complexes with metal ions could lead to advancements in the development of new materials for electronics or catalysis.

Case Study: Metal Complex Formation

Research has indicated that similar organic compounds can form complexes with transition metals, enhancing their catalytic properties. This opens avenues for using this compound in catalysis or as a precursor for novel material synthesis.

Future Research Directions

Given the promising applications outlined above, future research should focus on:

- Mechanistic Studies : Understanding the precise mechanisms through which this compound interacts with biological targets.

- Synthesis Optimization : Developing efficient synthetic routes to enhance yield and reduce costs.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy of the compound.

Mechanism of Action

The mechanism of action of 1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Data Tables

Table 2: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP* | Applications |

|---|---|---|---|---|

| Target Compound | C23H25N3O4 | 415.47 | ~3.5† | Research (putative) |

| 2-Methoxy-3-(1-methylpropyl)pyrazine | C9H14N2O | 166.22 | 1.8 | Flavoring agent |

| 1-(3-Ethylpyrazinyl)ethanone | C7H8N2O | 136.15 | 1.2 | Flavoring agent |

| 1-(3,5-Di-tert-butyl-phenyl)ethanone (3i) | C21H30O2 | 326.47 | 5.1 | Synthetic intermediate |

*Predicted using analogous structures.

†Estimated based on p-tolyloxy and pyrrolidine contributions.

Research Findings and Implications

- Structural Insights : The methoxypyrazine group likely increases electron density on the pyrazine ring, enhancing hydrogen-bond acceptor capacity compared to alkylpyrazines .

- Biological Relevance : Pyrrolidine rings are common in bioactive molecules (e.g., antiviral oxadiazoles in ), suggesting the target compound could be explored for similar applications.

Biological Activity

1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates a methoxypyrazine moiety, a pyrrolidine ring, and an ether linkage, suggesting diverse interactions with biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 319.38 g/mol. The presence of the pyrazinone ring indicates potential applications in pharmacology, particularly related to antimicrobial and antiviral properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties . For instance, derivatives of pyrazole have been shown to possess antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anticancer Potential

Several studies have explored the anticancer properties of pyrazole derivatives, demonstrating their ability to inhibit key cancer cell lines. For example, compounds structurally related to this compound have shown cytotoxic effects against various cancer types by targeting specific pathways involved in tumor growth and survival .

Neuroprotective Effects

Certain derivatives have also been investigated for their neuroprotective effects , potentially offering therapeutic strategies for neurodegenerative diseases. The structural components of this compound may facilitate interactions with neuroreceptors or enzymes involved in neuronal health.

The biological activity of this compound can be attributed to its ability to interact with various biological molecules, including proteins and nucleic acids. This interaction can lead to enzyme inhibition or receptor modulation, which are critical for its therapeutic effects .

Research Findings and Case Studies

Q & A

Q. What are the optimal synthetic routes for 1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone?

The synthesis typically involves multi-step protocols:

- Intermediate Formation : Construct the pyrrolidine ring via cyclization of amines and carbonyl compounds under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Coupling Reactions : React the pyrrolidine intermediate with 3-methoxypyrazin-2-ol using Mitsunobu conditions (e.g., DIAD, PPh₃) to introduce the pyrazine moiety .

- Final Assembly : Couple the product with p-tolyloxy ethanone via nucleophilic substitution or esterification, optimizing temperature (60–80°C) and solvent polarity (DMF or THF) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization for ≥95% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to verify connectivity of the pyrrolidine, pyrazine, and p-tolyloxy groups (e.g., δ 3.8–4.2 ppm for methoxy protons) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

- HPLC : Assess purity (>98%) using C18 columns (UV detection at 254 nm) .

- X-ray Crystallography (if applicable): Resolve dihedral angles and hydrogen-bonding networks .

Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, PI3K) or proteases using fluorescence-based substrates .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) to measure IC₅₀ values .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

- Microbial Susceptibility : Broth microdilution against Gram-positive/negative bacteria (MIC determination) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield and selectivity?

- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to stabilize transition states .

- Catalyst Selection : Test Pd catalysts (e.g., Pd(OAc)₂) for coupling steps or phase-transfer catalysts for biphasic reactions .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 100°C for 30 min vs. 24 hrs conventional) .

- DoE (Design of Experiments) : Apply factorial design to evaluate interactions between variables (e.g., pH, solvent ratio, catalyst loading) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Assay Standardization : Control variables like serum concentration (e.g., FBS% in cell culture) and incubation time .

- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism .

- Structural Analog Comparison : Synthesize derivatives (e.g., varying methoxy or p-tolyl groups) to isolate structure-activity relationships (SAR) .

- Orthogonal Assays : Validate kinase inhibition via SPR (surface plasmon resonance) if fluorescence assays show variability .

Q. How can computational methods elucidate the compound’s mechanism of action?

- Molecular Docking : Use AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., EGFR PDB: 1M17) .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes .

- QSAR Modeling : Corrogate electronic parameters (HOMO/LUMO) with IC₅₀ values to design potent analogs .

- ADMET Prediction : SwissADME to estimate bioavailability, BBB penetration, and CYP450 interactions .

Q. How to analyze regioselectivity in substitution reactions involving the pyrazine ring?

- Electrophilic Aromatic Substitution (EAS) : Use HNO₃/H₂SO₄ to compare nitration at C-5 vs. C-6 positions, guided by methoxy directing effects .

- Nucleophilic Attack : React with Grignard reagents (e.g., MeMgBr) to assess preference for carbonyl vs. pyrazine sites .

- DFT Calculations : Compute Fukui indices to identify electron-rich regions prone to substitution .

Q. How to design a SAR study for this compound?

- Core Modifications : Synthesize analogs with pyrrolidine replaced by piperidine or azetidine to evaluate ring size impact .

- Substituent Variation : Replace p-tolyloxy with m-tolyloxy or halophenyl groups to assess steric/electronic effects .

- Bioisosteric Replacement : Substitute methoxy with trifluoromethoxy or ethoxy groups to modulate lipophilicity (logP) .

Q. Example SAR Table :

| Analog | Structural Modification | Bioactivity (IC₅₀, µM) |

|---|---|---|

| Parent | None | 2.5 ± 0.3 (EGFR) |

| A | Pyrrolidine → Piperidine | 8.7 ± 1.1 |

| B | p-Tolyl → p-Fluorophenyl | 1.9 ± 0.2 |

| C | Methoxy → Trifluoromethoxy | 0.9 ± 0.1 |

Data derived from kinase inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.